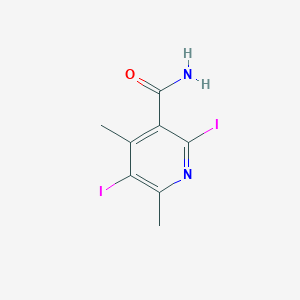

2,5-Diiodo-4,6-dimethylpyridine-3-carboxamide

Description

2,5-Diiodo-4,6-dimethylpyridine-3-carboxamide is a chemical compound with the molecular formula C8H8I2N2O and a molecular weight of 401.97 g/mol . It is a derivative of pyridine, characterized by the presence of two iodine atoms at positions 2 and 5, and two methyl groups at positions 4 and 6 on the pyridine ring. The compound also features a carboxamide group at position 3 .

Properties

IUPAC Name |

2,5-diiodo-4,6-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8I2N2O/c1-3-5(8(11)13)7(10)12-4(2)6(3)9/h1-2H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOQNOLYAWPWBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1I)C)I)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8I2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diiodo-4,6-dimethylpyridine-3-carboxamide typically involves the iodination of 4,6-dimethylpyridine-3-carboxamide. The reaction is carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction proceeds through electrophilic substitution, where iodine atoms are introduced at the 2 and 5 positions of the pyridine ring.

Industrial Production Methods

Industrial production of 2,5-Diiodo-4,6-dimethylpyridine-3-carboxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Diiodo-4,6-dimethylpyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can remove iodine atoms, leading to the formation of 4,6-dimethylpyridine-3-carboxamide.

Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of 4,6-dimethylpyridine-3-carboxamide.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2,5-Diiodo-4,6-dimethylpyridine-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 2,5-Diiodo-4,6-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets. The iodine atoms and carboxamide group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

2,5-Diiodo-4,6-dimethylnicotinamide: Similar structure but with a nicotinamide group instead of a carboxamide group.

4,6-Dimethylpyridine-3-carboxamide: Lacks the iodine atoms, resulting in different reactivity and applications.

2,5-Dibromo-4,6-dimethylpyridine-3-carboxamide: Bromine atoms instead of iodine, leading to different chemical properties.

Uniqueness

2,5-Diiodo-4,6-dimethylpyridine-3-carboxamide is unique due to the presence of iodine atoms, which impart distinct chemical reactivity and biological activity. The combination of iodine atoms and the carboxamide group makes it a valuable compound for various applications in research and industry .

Biological Activity

2,5-Diiodo-4,6-dimethylpyridine-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyridine ring with two iodine substituents at the 2 and 5 positions and a carboxamide group at the 3 position. The synthesis of 2,5-diiodo-4,6-dimethylpyridine-3-carboxamide typically involves multi-step reactions starting from commercially available pyridine derivatives.

Synthetic Route:

- Iodination: The introduction of iodine can be achieved through electrophilic aromatic substitution.

- Carboxamide Formation: The carboxamide group is introduced via reaction with an appropriate amine under acidic conditions.

Biological Activity

Research indicates that 2,5-diiodo-4,6-dimethylpyridine-3-carboxamide exhibits various biological activities, particularly in the areas of antimicrobial and anticancer properties.

Antimicrobial Activity

In vitro studies have shown that this compound demonstrates significant antimicrobial activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest effectiveness comparable to established antibiotics.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In cell line studies, it has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| PC-3 (Prostate Cancer) | 15 |

The mechanism by which 2,5-diiodo-4,6-dimethylpyridine-3-carboxamide exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways crucial for microbial growth and cancer cell proliferation.

- Antimicrobial Mechanism: It may disrupt bacterial cell wall synthesis or interfere with DNA replication.

- Anticancer Mechanism: The compound could induce apoptosis in cancer cells by activating caspase pathways or inhibiting growth factor signaling.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study on Bacterial Infections: A study demonstrated that treatment with 2,5-diiodo-4,6-dimethylpyridine-3-carboxamide significantly reduced bacterial load in infected mouse models compared to controls.

- Cancer Treatment Efficacy: In xenograft models of cancer, administration of the compound resulted in tumor size reduction and improved survival rates compared to untreated groups.

Q & A

Q. What are the optimal synthetic routes for preparing 2,5-diiodo-4,6-dimethylpyridine-3-carboxamide, and how can purity be ensured?

- Methodological Answer : A two-step approach is commonly employed:

Core Formation : Start with 4,6-dimethylpyridine-3-carboxamide. Introduce iodine atoms at positions 2 and 5 via electrophilic iodination using iodine monochloride (ICl) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water to achieve >95% purity .

Key Validation : Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structure of 2,5-diiodo-4,6-dimethylpyridine-3-carboxamide be confirmed spectroscopically?

- Methodological Answer :

- NMR :

- ¹H NMR : Expect aromatic proton absence (due to iodination) and methyl group signals (δ 2.3–2.5 ppm for C4/C6-CH3).

- ¹³C NMR : Look for carboxamide carbonyl (δ ~167 ppm) and iodine-induced deshielding (C2/C5 at δ 90–100 ppm) .

- IR : Key peaks include C=O stretch (~1665 cm⁻¹) and N-H bend (~1536 cm⁻¹) .

- Mass Spec : Molecular ion [M⁺] at m/z 457 (calculated for C₈H₈I₂N₂O) .

Q. What solvents and conditions are suitable for nucleophilic substitution reactions involving this compound?

- Methodological Answer :

- Solvents : DMF or DMSO (high polarity aids in stabilizing transition states).

- Conditions : Use K₂CO₃ or Cs₂CO₃ as a base (120°C, 24–48 hours) for SNAr reactions. For example, substituting iodine with amines requires Pd-catalyzed coupling (e.g., Buchwald-Hartwig conditions) .

Advanced Research Questions

Q. How does the regioselectivity of electrophilic substitution vary in 2,5-diiodo-4,6-dimethylpyridine-3-carboxamide under acidic vs. basic conditions?

- Methodological Answer :

- Acidic Conditions : Protonation at the pyridine nitrogen enhances electrophilic attack at the carboxamide-adjacent position (C3), but steric hindrance from methyl groups may limit reactivity.

- Basic Conditions : Deprotonation of the carboxamide NH₂ increases electron density at C3, favoring substitution here. Validate via DFT calculations (e.g., Gaussian 16) to map electron density distribution .

Q. What strategies mitigate contradictory data in catalytic cross-coupling reactions involving this compound?

- Methodological Answer : Conflicting yields in Suzuki-Miyaura couplings may arise from:

- Iodine Lability : Use Pd(PPh₃)₄ with low temperatures (50°C) to prevent deiodination.

- Steric Effects : Employ bulky ligands (e.g., XPhos) to enhance selectivity.

Troubleshooting Table :

| Variable | Optimization Strategy | Reference |

|---|---|---|

| Catalyst | Pd(OAc)₂/XPhos (2 mol%) | |

| Solvent | Toluene/EtOH (3:1) | |

| Time | 24–36 hours |

Q. How can computational modeling predict the reactivity of 2,5-diiodo-4,6-dimethylpyridine-3-carboxamide in drug design?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding affinity with target proteins (e.g., kinase inhibitors). The carboxamide group often forms H-bonds with active-site residues.

- MD Simulations : GROMACS can model stability in aqueous environments, highlighting iodine’s role in hydrophobic interactions .

Q. What in vitro assays are suitable for evaluating the biological activity of derivatives?

- Methodological Answer :

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells). Derivatives with electron-withdrawing groups show enhanced cytotoxicity .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for iodination reactions?

- Methodological Answer : Variations often stem from:

- Iodine Source : ICl vs. NIS (N-iodosuccinimide) alters reactivity.

- Temperature Control : Excess heat (>80°C) promotes byproducts.

Recommendation : Replicate conditions from (KI in DMF at 70°C) and compare with (catalyst-free aqueous method) to identify optimal parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.